o-Bromanil
Overview
Description
o-Bromanil, also known as 3,4,5,6-tetrabromo-o-benzoquinone, is a halogenated quinone with the molecular formula C6Br4O2. This compound is characterized by the presence of four bromine atoms attached to a benzoquinone core. It is a derivative of o-benzoquinone, where the hydrogen atoms are replaced by bromine atoms. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of o-Bromanil involves its interaction with its targets and the resulting changes. Studies have shown that this compound can exist in a triplet excited state, which has been studied using time-resolved resonance Raman (TR3) spectroscopy . The structure and mode-specific displacements of the resonant excited state have been understood through density functional theoretical (DFT) calculations and wave packet dynamics .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical processes, including those involved in cellular metabolism .
Result of Action
It is known that similar compounds can have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that o-Bromanil can intercalate with organic molecules, enhancing their catalytic activity This suggests that this compound may interact with enzymes, proteins, and other biomolecules, potentially altering their function or activity
Cellular Effects
It has been suggested that this compound may influence cell function by interacting with various cellular processes For example, it may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can intercalate with organic molecules, enhancing their catalytic activity This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is a stable compound with a melting point of 292-294 °C (lit.)
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Bromanil can be synthesized through the bromination of o-benzoquinone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure complete bromination of the benzoquinone core.
Industrial Production Methods: While specific industrial production methods for tetrabromo-o-benzoquinone are not extensively documented, the general approach involves large-scale bromination reactions. Industrial processes would likely optimize reaction conditions to maximize yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems.
Chemical Reactions Analysis
Types of Reactions: o-Bromanil undergoes various chemical reactions, including:
Oxidation: It can participate in redox reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced to form tetrabromo-hydroquinone.
Substitution: The bromine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts such as palladium or copper.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of tetrabromo-o-benzoquinone.
Reduction: The major product is tetrabromo-hydroquinone.
Substitution: Substituted derivatives of tetrabromo-o-benzoquinone, depending on the nucleophile used.
Scientific Research Applications
o-Bromanil has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated quinones.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Comparison with Similar Compounds
Tetrabromo-1,4-benzoquinone: Another halogenated quinone with similar chemical properties but different substitution patterns.
Tetrachloro-o-benzoquinone: A chlorinated analog with distinct reactivity and applications.
Tetrafluoro-o-benzoquinone: A fluorinated analog with unique electronic properties.
Uniqueness of o-Bromanil: this compound is unique due to the presence of bromine atoms, which impart specific reactivity and stability to the compound. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,4,5,6-tetrabromocyclohexa-3,5-diene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKHBLYQXDEINJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=C1Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179088 | |
Record name | 3,4,5,6-Tetrabromo-o-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2435-54-3 | |
Record name | Tetrabromo-1,2-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2435-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6-Tetrabromo-o-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabromo-o-benzoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5,6-Tetrabromo-o-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5,6-tetrabromo-o-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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